4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo-
CAS No.: 41270-34-2
Cat. No.: VC16288920
Molecular Formula: C8H6N2O2S4
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41270-34-2 |
|---|---|
| Molecular Formula | C8H6N2O2S4 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (5E)-3-methyl-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C8H6N2O2S4/c1-9-5(11)3(15-7(9)13)4-6(12)10(2)8(14)16-4/h1-2H3/b4-3+ |
| Standard InChI Key | DOSWGVZDFWRNRI-ONEGZZNKSA-N |
| Isomeric SMILES | CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)C)/SC1=S |
| Canonical SMILES | CN1C(=O)C(=C2C(=O)N(C(=S)S2)C)SC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound belongs to the thiazolidinone family, a class of heterocyclic organic compounds featuring a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₈H₆N₂O₂S₄, with a molecular weight of 290.4 g/mol. Key structural attributes include:
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Two thiazolidinone cores: The presence of dual thiazolidinone moieties linked via a conjugated system enhances electronic delocalization, potentially influencing reactivity and biological interactions .
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Substituents: Methyl groups at positions 3 and 3', along with thioketone (=S) and ketone (=O) groups, contribute to steric and electronic modulation.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 41270-34-2 |
| Molecular Formula | C₈H₆N₂O₂S₄ |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (5E)-3-methyl-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CN1C(=O)C(=C2C(=O)N(C(=S)S2)C)SC1=S |
The isomeric SMILES notation confirms the E-configuration of the exocyclic double bond, a critical determinant of molecular geometry and intermolecular interactions.
Synthesis and Structural Optimization
Synthetic Pathways
Synthesis of thiazolidinone derivatives typically involves condensation reactions between aromatic amines, carbon disulfide (CS₂), and chloroacetic acid under basic conditions. For this compound, a multi-step protocol is hypothesized:
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Formation of the first thiazolidinone ring: Reaction of methylamine with carbon disulfide and chloroacetic acid yields the 3-methyl-2-thioxo-thiazolidin-4-one intermediate.
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Introduction of the second ring: Knoevenagel condensation with a second thiazolidinone precursor introduces the conjugated system, followed by oxidation to install the thioketone groups .
Challenges in Synthesis
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Steric hindrance: Methyl substituents at positions 3 and 3' may impede reaction kinetics, necessitating optimized temperatures (e.g., 60–80°C) and catalysts.
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Purification: The compound’s low solubility in polar solvents complicates isolation, often requiring chromatography or recrystallization from dimethylformamide (DMF) .
Computational Insights and Drug-Likeness
Molecular Docking Studies
While specific docking data for this compound are unavailable, analogous thiazolidinones exhibit high affinity for human serum albumin (HSA) and cyclooxygenase-2 (COX-2) . The dual thiazolidinone system may enable simultaneous binding to multiple targets, a feature leveraged in hybrid drug design .
ADME/Tox Predictions
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Absorption: Moderate logP (~2.5) suggests adequate gastrointestinal absorption.
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Toxicity: The absence of reactive functional groups (e.g., nitro or epoxide) implies low genotoxic risk, though in vivo validation is essential .
Table 2: Predicted ADME/Tox Profile
| Parameter | Prediction |
|---|---|
| logP | 2.3–2.7 |
| Water Solubility | Poor (≤0.1 mg/mL) |
| CYP450 Inhibition | Moderate (CYP3A4) |
| Ames Test | Negative |
Future Directions and Challenges
Targeted Drug Development
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Hybrid analogs: Coupling this scaffold with fluorinated or piperazine-containing moieties could improve blood-brain barrier penetration for neurodegenerative applications .
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Nanoparticle delivery: Encapsulation in liposomes or polymeric nanoparticles may address solubility limitations .
Unresolved Questions
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